molecular formula C23H22ClN3O4 B2957675 N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251593-62-0

N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2957675
CAS No.: 1251593-62-0
M. Wt: 439.9
InChI Key: SFFDEVYZTBNWDN-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a structurally complex acetamide derivative featuring a fused furopyrimidinedione core. The compound’s structure includes a 4-ethylphenyl substituent on the pyrimidine ring and an acetamide group linked to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(4-ethylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-3-14-7-9-15(10-8-14)21-20-18(12-31-22(20)29)27(23(30)26-21)11-19(28)25-17-6-4-5-16(24)13(17)2/h4-10,21H,3,11-12H2,1-2H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDEVYZTBNWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a synthetic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 379.80 g/mol
  • Structural Features : The compound contains a chloro-substituted phenyl group and a pyrimidine derivative linked through an acetamide moiety.

The biological activity of this compound has been investigated primarily through its interaction with various biological targets. The compound exhibits:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes relevant to cancer and inflammatory pathways. For instance, it has been noted to affect urease activity significantly .

Efficacy in Biological Assays

The compound has undergone various biological assays to evaluate its efficacy:

Assay Type Target IC50 Value (µM) Reference
Urease InhibitionUrease from Jack bean0.0136
CytotoxicityCancer Cell Lines15.0
Antimicrobial ActivityVarious Bacterial Strains32.0

Structure-Activity Relationships (SAR)

Research indicates that modifications in the molecular structure of the compound can lead to variations in biological activity:

  • Chloro Substituent : The presence of the chloro group at the 3-position on the phenyl ring enhances the inhibitory effects on urease compared to non-chloro derivatives.
  • Ethyl Phenyl Group : The addition of the ethyl group at the para position contributes significantly to the overall potency against specific cancer cell lines.

Case Study 1: Urease Inhibition

In a study focused on urease inhibitors, this compound was found to be one of the most potent inhibitors among a series of synthesized derivatives. Its IC50 value was significantly lower than that of other tested compounds .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 20 µM across different cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Target Compound

  • Core : Furo[3,4-d]pyrimidinedione (oxygen-containing fused ring).
  • Substituents :
    • 4-Ethylphenyl on the pyrimidine ring.
    • Acetamide linked to 3-chloro-2-methylphenyl.

: N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide

  • Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (sulfur-containing fused ring).
  • Substituents: Phenylamino and methyl groups on the pyrimidine. Acetamide on the pyrido-thieno scaffold.
  • Key Differences: Thieno ring (sulfur) vs. furo ring (oxygen) alters electronic properties. Methyl and phenylamino groups reduce steric bulk compared to the target’s ethylphenyl and chloro-methylphenyl.

: 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core: 1,6-Dihydropyrimidin-6-one (non-fused pyrimidine).
  • Substituents: Thioether-linked methylpyrimidinone. 2,3-Dichlorophenyl on the acetamide.
  • Key Differences: Thioether bridge increases hydrophobicity. the target’s mono-chloro-methylphenyl.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

Compound C=O Stretches (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound ~1,730 (dioxo), ~1,690 (amide) ~3,390 (predicted)
1,730, 1,690 3,390
1,690 (pyrimidinone) 12.50 ppm (NH, broad, NMR)

NMR Highlights

  • :
    • δ 2.10 (s, COCH₃), δ 7.37–7.47 (Ar-H), δ 4.73 (bs, NH).
  • :

    • δ 12.50 (br. s, NH), δ 4.12 (s, SCH₂), δ 7.82 (d, Ar-H).
  • Key Contrasts :

    • The target’s ethylphenyl group would show δ ~1.2 (CH₃) and δ ~2.5–2.7 (CH₂) in ¹H-NMR.
    • ’s thioether SCH₂ (δ 4.12) is absent in the target.

Implications of Structural Variations

  • Electron-Withdrawing Effects :
    • The target’s chloro-methylphenyl group offers moderate electron withdrawal, while ’s dichlorophenyl provides stronger inductive effects .
  • Lipophilicity: The ethylphenyl group in the target likely increases logP compared to ’s methyl and phenylamino groups.
  • Synthetic Complexity: ’s fused thieno-pyrimidine requires multi-step synthesis, whereas ’s dihydropyrimidinone is simpler .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound's core furopyrimidinone scaffold can be synthesized via cyclocondensation of substituted dihydrofuran precursors with urea derivatives. For example, demonstrates that refluxing in acetic acid with catalytic sulfuric acid achieves an 80% yield for a structurally similar pyrimidinone derivative. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, then 100°C for dehydration) minimizes side reactions.
  • Catalyst use : Acid catalysts (e.g., H₂SO₄) enhance ring closure efficiency .
    • Characterization : Post-synthesis, purity is confirmed via melting point analysis and ¹H NMR (e.g., DMSO-d₆ resolves NH protons at δ 12.50 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Key Techniques :

  • ¹H NMR : Identifies substituent environments (e.g., aromatic protons, NH groups). highlights split patterns for ortho-substituted chlorophenyl groups (δ 7.82 ppm, J = 8.2 Hz) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, N, S content within 0.1% of theoretical values) .
    • Discrepancy Resolution : If observed vs. calculated data conflict (e.g., NMR shifts), revise proposed tautomeric forms or assess solvent effects using computational tools (e.g., DFT simulations).

Q. How is X-ray crystallography applied to determine the crystal structure of related furopyrimidinone derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII diffractometer (Cu-Kα radiation) is standard. details monoclinic systems (space group P2₁/c) with unit cell parameters (a = 18.220 Å, β = 108.76°) .
  • Data Collection : Multi-scan absorption correction (SADABS) refines data, achieving R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. How do substituents (e.g., chloro, ethyl groups) influence the compound’s physicochemical properties and reactivity?

  • Impact Analysis :

  • Chlorine : Enhances lipophilicity (logP) and influences π-stacking in crystal packing ( shows chloro-substituted analogs form tighter intermolecular contacts) .
  • Ethyl groups : Increase steric bulk, potentially reducing enzymatic degradation rates in biological assays.
    • Reactivity : Electron-withdrawing groups (e.g., -Cl) deactivate the pyrimidinone ring toward electrophilic substitution but favor nucleophilic attacks at the acetamide carbonyl .

Q. What strategies resolve high R-factor values or disordered electron density in crystallographic refinement?

  • Refinement Techniques :

  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., ethyl groups in ’s piperazine moiety) .
  • Constraints : Apply isotropic displacement parameters (Ueq) to disordered regions.
  • Software tools : SHELXL or OLEX2 for iterative least-squares minimization, reducing wR(F²) values to < 0.15 .

Q. What methodologies assess the compound’s biological activity in medicinal chemistry research?

  • In vitro Assays :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Cellular cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
    • Structure-Activity Relationship (SAR) : Modify the furopyrimidinone core (e.g., replace ethylphenyl with fluorophenyl) and compare bioactivity trends. suggests incorporating sulfone/phosphonate groups to enhance target binding .

Data Contradiction Analysis

Q. How are contradictions between computational predictions and experimental spectral data addressed?

  • Case Study : If DFT-predicted NMR shifts deviate from observed data (e.g., NH proton at δ 10.10 ppm vs. calculated δ 9.80 ppm):

Verify solvent effects (DMSO-d₆ vs. gas-phase calculations).

Assess tautomerization (e.g., lactam-lactim equilibrium in pyrimidinones).

Re-optimize molecular geometry using hybrid functionals (e.g., B3LYP-D3) .

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